
N-(3-クロロ-4-ヒドロキシナフタレン-1-イル)-4-フルオロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a benzene ring, and various functional groups such as chloro, hydroxy, and sulfonamide
科学的研究の応用
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the naphthalene and benzene rings, followed by the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Naphthalene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloro and Hydroxy Groups: These functional groups can be introduced through halogenation and hydroxylation reactions, respectively.
Formation of the Benzene Ring: The benzene ring can be synthesized through various aromatic substitution reactions.
Introduction of the Fluoro and Sulfonamide Groups: These groups can be introduced through fluorination and sulfonamidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The fluoro and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
作用機序
The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
- 3-chloro-4-hydroxy-N-(naphthalen-1-yl)benzamide
Uniqueness
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.
特性
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHOCGYFJHKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
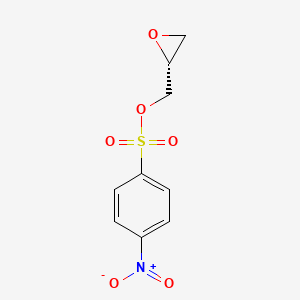
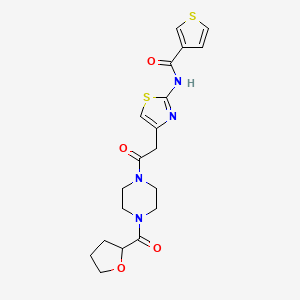
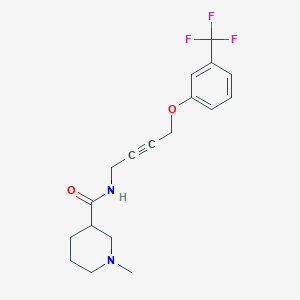
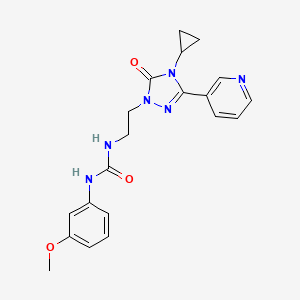
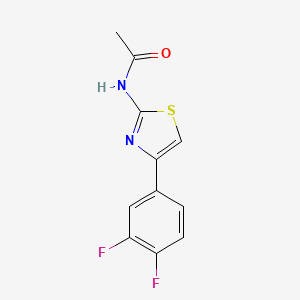
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
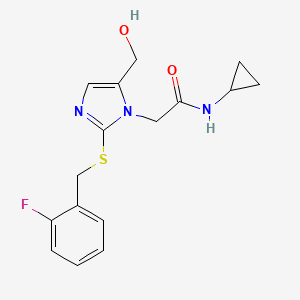
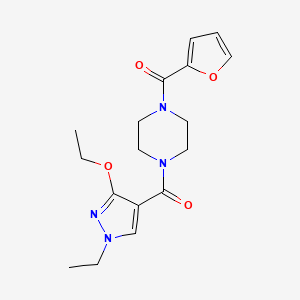
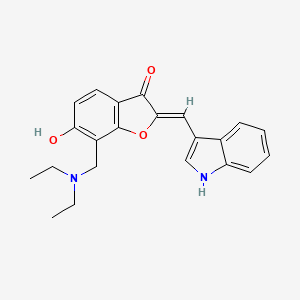

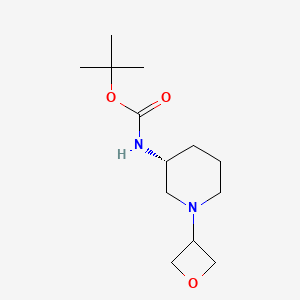
![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)

